Cas no 847485-99-8 (N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide)

N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide
- N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide
- SR-01000106066-1
- SR-01000106066
- 847485-99-8
- MFCD04472264
- F0670-0193
- AKOS001865952
- AKOS021653707
- N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
- 1,5-Benzothiazepine-5(2H)-acetamide, 3,4-dihydro-N-(3-methoxyphenyl)-4-oxo-2-phenyl-
-
- インチ: 1S/C24H22N2O3S/c1-29-19-11-7-10-18(14-19)25-23(27)16-26-20-12-5-6-13-21(20)30-22(15-24(26)28)17-8-3-2-4-9-17/h2-14,22H,15-16H2,1H3,(H,25,27)
- InChIKey: LTLKEHKEDAKNNT-UHFFFAOYSA-N
- ほほえんだ: S1C2=CC=CC=C2N(CC(NC2=CC=CC(OC)=C2)=O)C(=O)CC1C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 418.13511374g/mol
- どういたいしつりょう: 418.13511374g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 595
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 1.276±0.06 g/cm3(Predicted)
- ふってん: 709.6±60.0 °C(Predicted)
- 酸性度係数(pKa): 13.27±0.70(Predicted)
N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0670-0193-4mg |
N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide |
847485-99-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
A2B Chem LLC | BA59766-1mg |
N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide |
847485-99-8 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA59766-5mg |
N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide |
847485-99-8 | 5mg |
$272.00 | 2024-04-19 | ||
Life Chemicals | F0670-0193-2mg |
N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide |
847485-99-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0670-0193-2μmol |
N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide |
847485-99-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0670-0193-1mg |
N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide |
847485-99-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0670-0193-10μmol |
N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide |
847485-99-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0670-0193-3mg |
N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide |
847485-99-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0670-0193-5mg |
N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide |
847485-99-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0670-0193-5μmol |
N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide |
847485-99-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide 関連文献
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamideに関する追加情報
N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide (CAS 847485-99-8): A Comprehensive Overview
In the realm of pharmaceutical intermediates and specialty chemicals, N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide (CAS 847485-99-8) stands out as a compound of significant interest. This benzothiazepine derivative has garnered attention from researchers and industry professionals alike due to its unique structural features and potential applications. The compound's complex name reflects its intricate molecular architecture, which combines a methoxyphenyl group with a tetrahydrobenzothiazepin core, offering a fascinating case study in heterocyclic chemistry.
The growing demand for novel heterocyclic compounds in drug discovery has put CAS 847485-99-8 in the spotlight. Recent searches in scientific databases reveal increasing interest in benzothiazepine derivatives as potential modulators of biological targets. The 4-oxo-2-phenyl moiety in this particular compound suggests possible interactions with various enzyme systems, making it a valuable scaffold for medicinal chemistry research. Current trends in pharmaceutical development emphasize the importance of such specialty chemical intermediates, especially those with demonstrated synthetic versatility.
From a chemical perspective, N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide presents several noteworthy characteristics. The compound's molecular weight of 406.48 g/mol and its specific tetrahydrobenzothiazepin structure contribute to its physicochemical properties, including solubility and stability profiles. These attributes are particularly relevant when considering the compound's potential as a pharmaceutical building block or as a reference standard in analytical applications.
The synthesis of CAS 847485-99-8 typically involves multi-step organic transformations, highlighting the compound's role in advancing synthetic methodology development. Researchers have explored various routes to access this benzothiazepine derivative, with particular attention to stereochemical control at the 2,3,4,5-tetrahydro positions. The presence of both the methoxyphenyl and phenyl substituents offers opportunities for structure-activity relationship studies, a hot topic in current drug discovery programs.
In the context of material science, N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide has shown promise as a precursor for advanced materials. The compound's heterocyclic framework and acetamide functionality make it a candidate for developing novel polymers or small-molecule additives. This application area has gained traction in recent years, as evidenced by the growing number of patent applications mentioning similar benzothiazepine derivatives.
Quality control and analytical characterization of CAS 847485-99-8 present unique challenges and opportunities. Advanced techniques such as HPLC, LC-MS, and NMR spectroscopy are typically employed to verify the purity and identity of this specialty chemical. The compound's distinct UV absorption profile, attributable to its 4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin core, facilitates its detection and quantification in complex matrices.
The commercial landscape for N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide reflects the growing importance of fine chemicals in the pharmaceutical supply chain. While global availability may be limited due to the compound's specialized nature, several suppliers have recognized the market potential of this benzothiazepine derivative. Current pricing trends suggest steady demand from research institutions and pharmaceutical developers.
Safety considerations for handling CAS 847485-99-8 follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment is recommended when working with this chemical intermediate. The compound's material safety data sheet provides detailed guidance on storage conditions, typically recommending protection from moisture and excessive heat to maintain stability.
Future research directions for N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide may explore its potential in emerging therapeutic areas. The benzothiazepine scaffold has shown relevance in neurological and cardiovascular research, suggesting possible applications for this specific derivative. Additionally, the compound's methoxyphenyl acetamide moiety could be modified to create new analogs with enhanced biological activity.
From an intellectual property perspective, CAS 847485-99-8 appears in several patent applications related to heterocyclic compounds and their therapeutic uses. The exact patent status may vary by jurisdiction, highlighting the importance of thorough due diligence for potential commercial applications of this specialty chemical.
In conclusion, N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide (CAS 847485-99-8) represents a fascinating example of modern medicinal chemistry and pharmaceutical intermediate development. Its unique structural features, combined with growing interest in benzothiazepine derivatives, position this compound as a valuable tool for research and potential therapeutic development. As the field of heterocyclic chemistry continues to evolve, compounds like this will undoubtedly play an important role in advancing both scientific knowledge and practical applications.
847485-99-8 (N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide) 関連製品
- 2229316-22-5(3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol)
- 2411221-37-7(2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide)
- 2580201-53-0(3-(5-chloro-2-fluoropyridin-3-yl)prop-2-yn-1-amine hydrochloride)
- 1038310-70-1(N-(2-Methylbutyl)cyclopropanamine)
- 286932-78-3(4-chloro-2,5-difluorobenzene-1-sulfonyl chloride)
- 101824-37-7(2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide)
- 1807112-81-7(Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate)
- 2092804-11-8(1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol)
- 1071292-71-1((5-amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone)
- 864916-81-4(N-(2H-1,3-benzodioxol-5-yl)methyl-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide)



